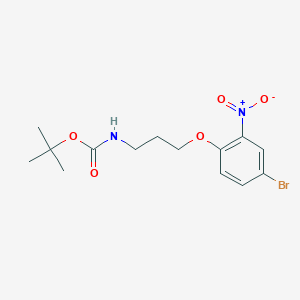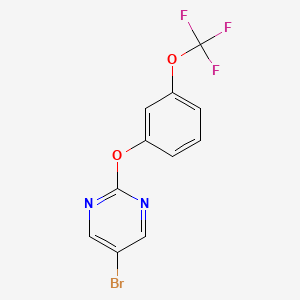
5-Bromo-2-(3-(trifluoromethoxy)phenoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(3-(trifluoromethoxy)phenoxy)pyrimidine is a chemical compound that belongs to the class of pyrimidines It is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a trifluoromethoxyphenoxy group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-(trifluoromethoxy)phenoxy)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyrimidine and 3-(trifluoromethoxy)phenol.
Coupling Reaction: The key step in the synthesis is the coupling reaction between 5-bromopyrimidine and 3-(trifluoromethoxy)phenol. This reaction is often facilitated by a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale coupling reactions using automated reactors and continuous flow systems to enhance efficiency and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(3-(trifluoromethoxy)phenoxy)pyrimidine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The trifluoromethoxyphenoxy group can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce more complex aromatic compounds.
Aplicaciones Científicas De Investigación
5-Bromo-2-(3-(trifluoromethoxy)phenoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Research: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(3-(trifluoromethoxy)phenoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyrimidine
Uniqueness
5-Bromo-2-(3-(trifluoromethoxy)phenoxy)pyrimidine is unique due to the presence of both a bromine atom and a trifluoromethoxyphenoxy group. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Propiedades
IUPAC Name |
5-bromo-2-[3-(trifluoromethoxy)phenoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3N2O2/c12-7-5-16-10(17-6-7)18-8-2-1-3-9(4-8)19-11(13,14)15/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEABTMBHLLZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)OC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
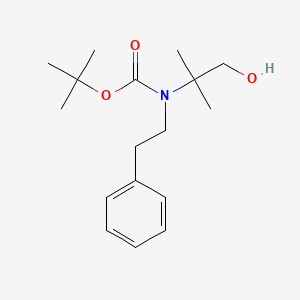
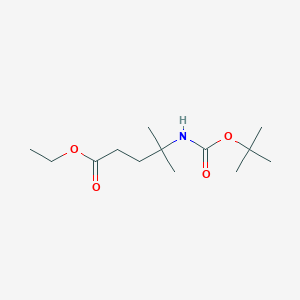
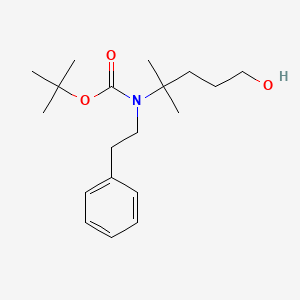
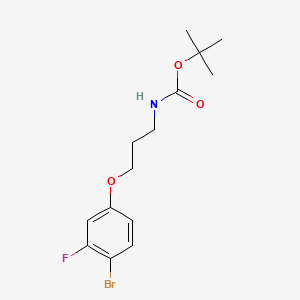

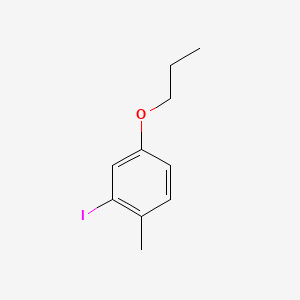
![3,4-Bis(difluoromethyl)-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B8194413.png)
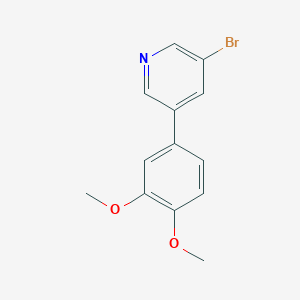
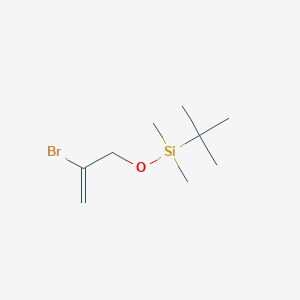
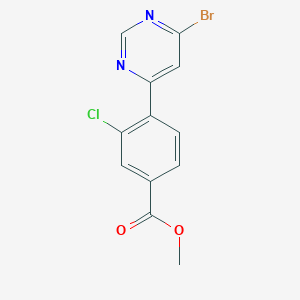
![Methyl 3'-bromo-2-chloro-5'-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8194436.png)
![tert-Butyl 3-[(6-bromopyrazin-2-yl)amino]azetidine-1-carboxylate](/img/structure/B8194454.png)
![tert-Butyl 2-(2-chloroacetyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B8194470.png)
